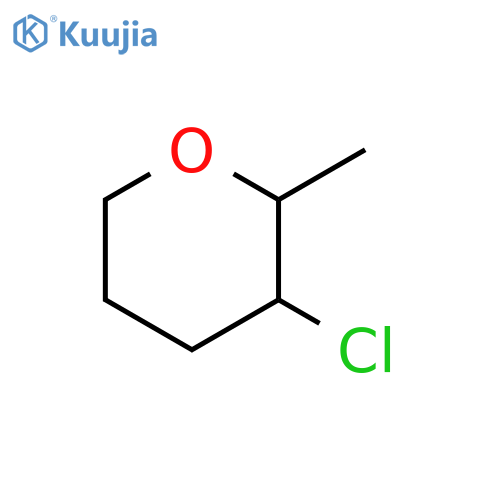

Cas no 31535-05-4 (2H-Pyran, 3-chlorotetrahydro-2-methyl-)

2H-Pyran, 3-chlorotetrahydro-2-methyl- 化学的及び物理的性質

名前と識別子

-

- 2H-Pyran, 3-chlorotetrahydro-2-methyl-

-

- インチ: 1S/C6H11ClO/c1-5-6(7)3-2-4-8-5/h5-6H,2-4H2,1H3

- InChIKey: SOYDWGXULTWHLQ-UHFFFAOYSA-N

- ほほえんだ: C1(C)OCCCC1Cl

じっけんとくせい

- 密度みつど: 1.090 g/cm3(Temp: 21 °C)

- ふってん: 72 °C(Press: 21 Torr)

2H-Pyran, 3-chlorotetrahydro-2-methyl- 関連文献

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529

-

4. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985

-

Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192

2H-Pyran, 3-chlorotetrahydro-2-methyl-に関する追加情報

Introduction to 2H-Pyran, 3-chlorotetrahydro-2-methyl- (CAS No. 31535-05-4) and Its Emerging Applications in Chemical Biology

The compound 2H-Pyran, 3-chlorotetrahydro-2-methyl- (CAS No. 31535-05-4) represents a fascinating scaffold in the realm of heterocyclic chemistry, characterized by its unique structural and functional attributes. As a derivative of the pyran ring system, this molecule has garnered significant attention due to its potential in pharmaceutical development, agrochemical applications, and as a key intermediate in synthetic organic chemistry. The presence of both chloro and methyl substituents on the tetrahydropyran core imparts distinct reactivity, making it a versatile building block for designing novel bioactive molecules.

Recent advancements in chemical biology have highlighted the importance of heterocyclic compounds in drug discovery. The 3-chlorotetrahydro-2-methyl moiety in this compound is particularly noteworthy, as it can serve as a privileged structure for modulating biological targets. Studies have demonstrated that such derivatives exhibit promising activities against various therapeutic areas, including central nervous system disorders, infectious diseases, and cancer. The chlorine atom at the 3-position enhances electrophilicity, facilitating nucleophilic substitution reactions that are pivotal in medicinal chemistry.

In the context of modern drug design, the 2H-Pyran scaffold is valued for its ability to mimic natural products and bioactive peptides. The tetrahydropyran ring can adopt chair conformations that mimic amino acid side chains, allowing for favorable interactions with biological macromolecules. This structural motif has been incorporated into numerous lead compounds that have advanced into clinical trials. For instance, derivatives of 2H-Pyran, 3-chlorotetrahydro-2-methyl- have shown potential as kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

The synthesis of 2H-Pyran, 3-chlorotetrahydro-2-methyl- involves strategic functionalization of the pyran ring system. Common synthetic routes include cyclization of appropriately substituted precursors followed by chlorination and methylation steps. Advances in catalytic methods have enabled more efficient and scalable production of this compound, reducing the environmental footprint of its synthesis. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and copper-mediated methylation, have been particularly instrumental in constructing the desired framework.

One of the most compelling aspects of this compound is its role as a precursor for biologically active scaffolds. Researchers have leveraged its structural features to develop molecules with enhanced pharmacokinetic properties. For example, modifications at the 2-position can influence metabolic stability, while substitutions at the 5-position can fine-tune binding affinity to target proteins. These insights have been applied to create novel analogs with improved efficacy and reduced toxicity.

The growing interest in 2H-Pyran derivatives is further underscored by their utility in materials science applications beyond pharmaceuticals. The rigid yet flexible nature of the tetrahydropyran core makes it an attractive candidate for designing polymers with specialized properties. Additionally, its ability to participate in hydrogen bonding networks enhances its suitability for use in organic electronics and sensor technologies.

From a computational chemistry perspective, molecular modeling studies have provided valuable insights into the interactions between 3-chlorotetrahydro-2-methyl derivatives and biological targets. These studies often employ docking algorithms to predict binding modes and affinity scores for potential drug candidates. The integration of machine learning techniques has further accelerated this process by enabling rapid screening of large libraries of analogs based on structural features derived from CAS No. 31535-05-4.

The future prospects for this compound are promising, with ongoing research exploring new synthetic pathways and applications. Innovations in flow chemistry are particularly relevant here, as they offer a means to produce complex derivatives under controlled conditions with minimal waste generation. Furthermore, green chemistry principles are being increasingly adopted to ensure sustainable production practices align with global environmental standards.

In conclusion,2H-Pyran, 3-chlorotetrahydro-2-methyl-* (CAS No. *31535-05-4*) stands as a testament to the versatility and importance of heterocyclic compounds in modern science.* Its unique structural features,* coupled with* recent advancements*in synthetic methodologies*and computational biology,* make it a cornerstone*of research*in pharmaceuticals,*materials science,*and beyond.* As scientists continue to uncover new applications*for*this remarkable scaffold,*its influence*on*scientific discovery*is bound*to grow.*

31535-05-4 (2H-Pyran, 3-chlorotetrahydro-2-methyl-) 関連製品

- 373371-92-7((2Z)-3-(3-chloro-2-methylphenyl)amino-2-4-(4-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 2097916-96-4(2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline)

- 86884-13-1(1,1,1,3-tetrafluorobutane)

- 1806892-07-8(4-Chloro-6-(difluoromethyl)-3-iodo-2-methoxypyridine)

- 926231-85-8(N-1-(4-fluorophenyl)ethylcyclopropanamine)

- 1954775-43-9(8-[2-(2-Methyl-1h-imidazol-1-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile)

- 2163572-79-8(3-(3-bromo-4-methylphenyl)-1,1-difluoro-2-methylpropan-2-amine)

- 1824144-37-7(N-[3-(3-aminobutyl)phenyl]acetamide)

- 1707735-44-1(7-Amino-4-difluoromethyl-1H-[1,8]naphthyridin-2-one)

- 934172-72-2(2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide)